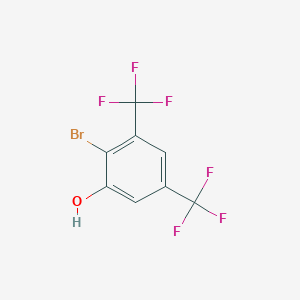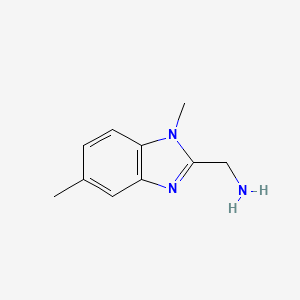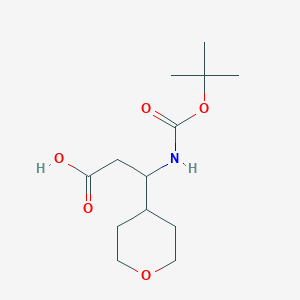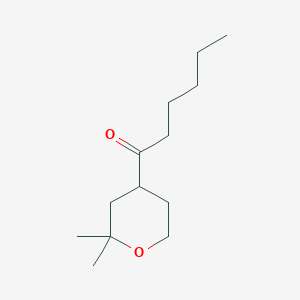
(4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone
説明
“(4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone” is a chemical compound with the molecular formula C11H15BrN2O . It is also known by the synonym "1-(4-bromo-1H-pyrrole-2-carbonyl)-4-methylpiperidine" .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1H-pyrrol-2-yl group (a five-membered ring with one nitrogen atom), a 4-methylpiperidino group (a six-membered ring with one nitrogen atom), and a methanone group (a carbonyl group attached to a methyl group) .科学的研究の応用
Synthesis Methods and Reactions
- (4-bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone and its derivatives have been synthesized through various methods, including reduction reactions. For instance, the reduction of (2-nitrophenyl)(1H-pyrrol-2-yl)methanone with zinc and ammonium chloride yields 5,10-dihydro-pyrrolo[1,2-b]cinnolin-10-one (Kimbaris & Varvounis, 2000).
- A one-pot synthetic procedure has been developed for related pyrrole derivatives, demonstrating the compound's versatility in synthesis (Kaur & Kumar, 2018).
- The reaction of pyrrolone with various electrophiles at the 4-position leads to the formation of diverse derivatives, illustrating the reactivity of the pyrrole ring in these compounds (Mcnab & Monahan, 1989).
Structural and Conformational Studies
- Detailed structural and conformational analyses of pyrrole derivatives have been conducted using techniques like X-ray diffraction and Density Functional Theory (DFT), shedding light on the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Potential Applications in Chemical Synthesis
- These compounds have been used in various synthesis reactions, such as the environmentally benign Diels-Alder [4+2] cycloaddition reaction, highlighting their potential in green chemistry applications (Thirunarayanan, 2017).
- The Grignard reaction, a cornerstone in organic synthesis, has been employed to synthesize related pyrrole derivatives, demonstrating their utility in classic synthetic methodologies (Liu Bo, 2007).
Advanced Synthesis Techniques
- Novel synthesis techniques have been developed for bicycles with fused pyrrole rings, illustrating the compound's role in the creation of complex heterocyclic structures (Katritzky, Singh, & Bobrov, 2004).
Exploration in Material Science
- The compound and its derivatives have been examined for potential applications in material science, such as in the synthesis of mononuclear ReI complexes, which may have implications in the field of coordination chemistry (Saldías et al., 2020).
Catalysis and Chemical Reactions
- Its derivatives have been used in catalysis, like in the synthesis of highly substituted pyrroles, which emphasizes their role in facilitating complex chemical reactions (Saeidian, Abdoli, & Salimi, 2013).
特性
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8-2-4-14(5-3-8)11(15)10-6-9(12)7-13-10/h6-8,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDLRXCDEQJRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038702.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene](/img/structure/B3038705.png)
![[5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol](/img/structure/B3038707.png)


![2-Chloro-N-[1-(1-methyl-1H-benzimidazol-2-YL)-ethyl]acetamide](/img/structure/B3038710.png)

![[4-(Difluoromethoxy)benzyl]hydrazine hydrochloride](/img/structure/B3038712.png)
![1-(3-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B3038716.png)
